molecular formula C9H12ClN3O B1444392 2-Amino-4-chloro-6-morpholinopyridine CAS No. 1075215-73-4

2-Amino-4-chloro-6-morpholinopyridine

Cat. No. B1444392
M. Wt: 213.66 g/mol
InChI Key: SHZJIAVOOLFOFD-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-6-morpholinopyridine is a chemical compound with the CAS Number 1075215-73-4 . It has a molecular weight of 213.67 . The IUPAC name for this compound is 4-chloro-6-morpholinopyridin-2-amine .


Molecular Structure Analysis

The InChI code for 2-Amino-4-chloro-6-morpholinopyridine is 1S/C9H12ClN3O/c10-7-5-8(11)12-9(6-7)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Amino-4-chloro-6-morpholinopyridine is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Crystalline Structure and Polymorphism

2-Amino-4-chloro-6-morpholinopyridine demonstrates interesting crystalline properties and polymorphism, indicating its potential in material sciences. Crystallization of this compound yields two polymorphs in the space group P2(1)/c, with Z' values of 1 and 2, indicating different molecular arrangements. This polymorphism is influenced by the solvent used during the crystallization process. The molecular structures in these polymorphs are stabilized by intricate hydrogen bonding patterns, forming complex chains and sheets within the crystal lattice (Bowes et al., 2003).

Chemical Synthesis and Reactions

The compound serves as a key intermediate in synthetic organic chemistry. An improved synthesis method for 2-amino-5-[(4-chlorophenyl)thio]-4-morpholinopyrimidine, a potential antisenility agent, has been described, demonstrating the compound's role in creating pharmacologically active molecules. The synthesis involves a Vilsmeier-Haack reagent and highlights the compound's utility in complex organic synthesis (Samano et al., 2000). Additionally, the compound is involved in reactions with nucleophiles, transforming 4-chloro derivatives into methyl-s-triazines, showcasing its reactivity and utility in creating heterocyclic compounds with potential biological activities (Plas et al., 2010).

Solid-State Chemistry and Hydrogen Bonding

The compound's derivatives have been studied for their solid-state packing, focusing on their hydrogen-bonding associations. This research provides insight into the structural chemistry of this class of compounds, which can be crucial for understanding their interactions and stability in various applications (Lynch et al., 2002).

Safety And Hazards

This compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with several hazard statements including H301, H302, H311, H315, H319, H331, H335 . Precautionary measures include P233, P261, P264, P270, P271, P280, P302, P304, P305, P310, P313, P330, P332, P337, P338, P340, P351, P352, P361, P403, P405 .

Future Directions

While specific future directions for 2-Amino-4-chloro-6-morpholinopyridine are not mentioned in the search results, research in the field of pyrimidines suggests potential for the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

4-chloro-6-morpholin-4-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-7-5-8(11)12-9(6-7)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZJIAVOOLFOFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chloro-6-morpholinopyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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